
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound with a unique structure that includes an azetidine ring, a benzyl group, and functional groups such as hydroxymethyl and methoxy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate typically involves the reaction of benzyl azetidine-1-carboxylate with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl 3-(carboxymethyl)-3-methoxy-azetidine-1-carboxylate.
Reduction: Formation of benzyl 3-(hydroxymethyl)-3-methoxy-azetidine.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The azetidine ring can also interact with enzymes and receptors, modulating their function.
類似化合物との比較
Similar Compounds
Benzyl 3-(hydroxymethyl)-azetidine-1-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Benzyl 3-methoxy-azetidine-1-carboxylate: Lacks the hydroxymethyl group, which may influence its solubility and interactions with biological molecules.
Benzyl azetidine-1-carboxylate:
Uniqueness
Benzyl 3-(hydroxymethyl)-3-methoxy-azetidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methoxy groups, which enhance its chemical reactivity and potential for diverse applications. These functional groups allow for various chemical modifications and interactions with biological molecules, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
benzyl 3-(hydroxymethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C13H17NO4/c1-17-13(10-15)8-14(9-13)12(16)18-7-11-5-3-2-4-6-11/h2-6,15H,7-10H2,1H3 |
InChIキー |
NFOYPUJDLXEPGG-UHFFFAOYSA-N |
正規SMILES |
COC1(CN(C1)C(=O)OCC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



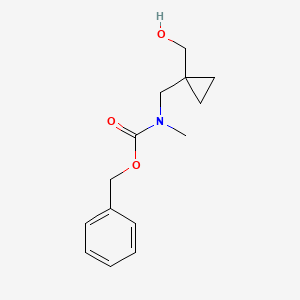
![4-[(3-Chloro-4-fluorophenyl)amino]quinazoline-6-carboxylic acid](/img/structure/B13502483.png)
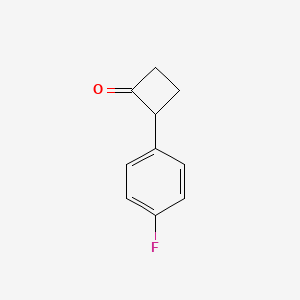
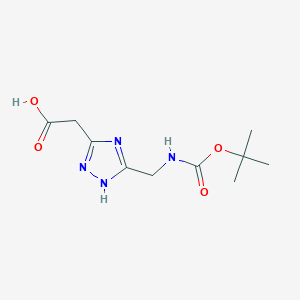
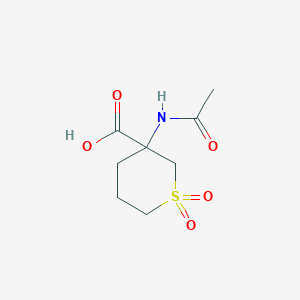
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,2-difluoro-2-(pyrazin-2-yl)acetamide dihydrochloride](/img/structure/B13502498.png)
![Methyl[(4-methylnaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13502517.png)
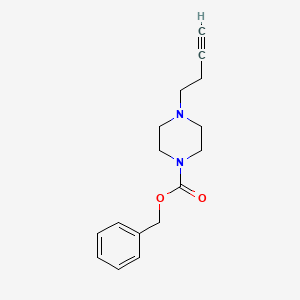
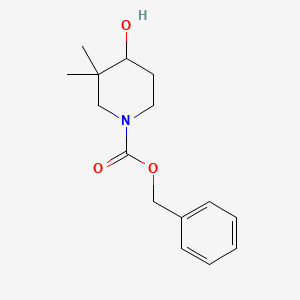

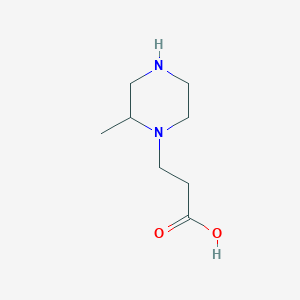
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13502564.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide hydrochloride](/img/structure/B13502570.png)
